11,13-dimethyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
11,13-dimethyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex heterocyclic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its intricate ring system and the presence of multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 11,13-dimethyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves multi-step reactions that typically include the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea. The reaction is usually carried out in ethanol with a sodium bisulfate catalyst
Chemical Reactions Analysis
11,13-dimethyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially with halogenated derivatives, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
11,13-dimethyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a nonsteroidal anti-inflammatory drug (NSAID) with reduced side effects.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 11,13-dimethyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is not fully understood. it is believed to interact with molecular targets involved in inflammatory pathways, possibly inhibiting the activity of enzymes like cyclooxygenase (COX) which are responsible for the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar compounds to 11,13-dimethyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one include:
13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: These compounds exhibit high anti-inflammatory activity and are considered promising NSAIDs.
7,9-dimethylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(1H)-one: Known for its potential biological activities, including antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
11,13-dimethyl-5-(3-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-9-5-4-6-12(7-9)21-17(22)15-14(19-20-21)13-10(2)8-11(3)18-16(13)23-15/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCDZPVLNBOLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(S3)N=C(C=C4C)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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